2-(Bromomethyl)-1-methoxynaphthalene

Catalog No.
S9077304
CAS No.
M.F
C12H11BrO
M. Wt
251.12 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-1-methoxynaphthalene

Product Name

2-(Bromomethyl)-1-methoxynaphthalene

IUPAC Name

2-(bromomethyl)-1-methoxynaphthalene

Molecular Formula

C12H11BrO

Molecular Weight

251.12 g/mol

InChI

InChI=1S/C12H11BrO/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7H,8H2,1H3

InChI Key

MQKSSFLWVWGBIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)CBr

2-(Bromomethyl)-1-methoxynaphthalene is an organic compound characterized by its molecular formula C12H11BrOC_{12}H_{11}BrO. This compound is a derivative of naphthalene, featuring a bromomethyl group at the 2-position and a methoxy group at the 6-position. The presence of these functional groups enhances its reactivity and versatility in various chemical applications. It is primarily used as an intermediate in organic synthesis due to its unique structural properties, which allow for diverse chemical transformations.

  • Nucleophilic Substitution: The bromomethyl group acts as a good leaving group, making the compound susceptible to nucleophilic attack by amines, thiols, and alkoxides.
  • Oxidation: Under oxidative conditions, the methoxy group can be converted into corresponding aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: The bromomethyl group can be reduced to yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4) .

The synthesis of 2-(Bromomethyl)-1-methoxynaphthalene typically involves the bromination of 6-methoxynaphthalene. A common method employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. This reaction proceeds via a radical mechanism that selectively brominates at the benzylic position, yielding the desired product .

Industrial Production

In industrial settings, similar bromination reactions are optimized for yield and purity, often utilizing continuous flow reactors to enhance efficiency .

2-(Bromomethyl)-1-methoxynaphthalene finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives may be utilized in drug development due to their potential biological activities.
  • Material Science: The compound can be used in the production of dyes and pigments due to its chromophoric properties.

Several compounds share structural similarities with 2-(Bromomethyl)-1-methoxynaphthalene, each exhibiting unique properties:

Compound NameDescription
2-(Bromomethyl)naphthaleneLacks the methoxy group; less reactive in substitution reactions.
6-MethoxynaphthaleneLacks the bromomethyl group; limited use in nucleophilic substitution reactions.
2-Bromo-7-methoxynaphthaleneContains a bromine atom at a different position; exhibits different reactivity patterns.
2-Bromomethyl-1,3-dioxolaneContains a dioxolane ring; offers distinct reactivity and applications compared to naphthalenes.

Uniqueness

The uniqueness of 2-(Bromomethyl)-1-methoxynaphthalene lies in its combination of both bromomethyl and methoxy groups. This combination enhances its reactivity and versatility compared to similar compounds, making it a valuable intermediate for various synthetic applications .

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

249.99933 g/mol

Monoisotopic Mass

249.99933 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

Explore Compound Types